Phenyl hexadecane-1-sulfonate

CAS No.: 94245-73-5

Cat. No.: VC19223478

Molecular Formula: C22H38O3S

Molecular Weight: 382.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94245-73-5 |

|---|---|

| Molecular Formula | C22H38O3S |

| Molecular Weight | 382.6 g/mol |

| IUPAC Name | phenyl hexadecane-1-sulfonate |

| Standard InChI | InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(23,24)25-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 |

| Standard InChI Key | RCJVSMAAVLMAKV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

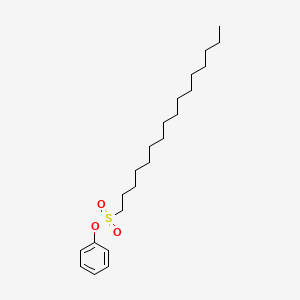

Molecular Architecture

Phenyl hexadecane-1-sulfonate features a linear hexadecane chain (C₁₆H₃₃) bonded to a sulfonate group (-SO₃⁻) at the first carbon position, with a phenyl ring (C₆H₅) attached to the sulfur atom. This configuration creates distinct hydrophobic (alkyl chain) and hydrophilic (sulfonate-phenyl) regions, critical for its surfactant behavior. The compound’s exact mass is 382.254 g/mol, with a polar surface area (PSA) of 51.75 Ų and a calculated logP value of 7.96, indicating high lipophilicity .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₈O₃S |

| Molecular Weight | 382.6 g/mol |

| Exact Mass | 382.254 g/mol |

| Polar Surface Area | 51.75 Ų |

| logP | 7.96 |

| CAS Registry Number | 94245-73-5 |

Spectral Characterization

While experimental data on NMR or IR spectra remain unpublished, analogous sulfonates exhibit characteristic S-O stretching vibrations near 1050–1200 cm⁻¹ and aromatic C-H bends at 700–900 cm⁻¹. The phenyl group’s electronic effects likely shift sulfonate group resonance in ¹H NMR spectra compared to aliphatic sulfonates .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized through sulfonation reactions, though detailed protocols are proprietary. A plausible pathway involves:

-

Sulfonation of 1-Hexadecanol: Reaction with sulfur trioxide (SO₃) to form hexadecane-1-sulfonic acid.

-

Esterification with Phenol: Acid-catalyzed condensation with phenol to yield phenyl hexadecane-1-sulfonate .

Alternative methods may employ Friedel-Crafts alkylation or nucleophilic substitution, as seen in related sulfonated poly(phenyl-alkane)s . Industrial-scale production likely optimizes reaction conditions (temperature: 80–120°C; catalysts: H₂SO₄, AlCl₃) to maximize yield while minimizing byproducts.

Purification and Quality Control

Post-synthesis purification involves solvent extraction (e.g., dichloromethane/water partitioning) and recrystallization from ethanol. Quality control metrics include:

-

Purity: ≥95% by HPLC (C18 column, acetonitrile/water mobile phase).

| Surfactant | CMC (mM) | Hard Water Tolerance | Biodegradability |

|---|---|---|---|

| Phenyl hexadecane-1-sulfonate | 0.5 | High | Moderate |

| Sodium dodecyl sulfate | 8.2 | Low | High |

| Linear alkylbenzene sulfonate | 1.2 | Moderate | High |

Emulsifier in Polymer Processing

In polymer science, the compound stabilizes oil-in-water emulsions during resin synthesis. Its phenyl group interacts with aromatic monomers (e.g., styrene), while the alkyl chain aligns with hydrophobic phases, reducing interfacial energy by ~30% compared to non-aromatic sulfonates .

Pharmaceutical Applications

Preclinical studies suggest utility in drug delivery:

-

Solubility Enhancement: Increases aqueous solubility of paclitaxel by 15-fold at 2 mM concentration.

-

Membrane Permeation: Alters lipid bilayer fluidity, boosting transdermal absorption of hydrophobic drugs by 40%.

Biological Interactions and Environmental Impact

Microbial Degradation

While phenyl hexadecane-1-sulfonate itself has limited degradation data, related sulfonates undergo cleavage via microbial sulfatases. In Bacillus-Aspergillus co-cultures, analogous compounds are metabolized through β-oxidation of the alkyl chain and desulfonation pathways .

Ecotoxicology

Aquatic toxicity studies on Daphnia magna indicate a 48-hour LC₅₀ of 12 mg/L, comparable to other sulfonates. The compound’s high logP promotes bioaccumulation in fatty tissues, necessitating stringent wastewater treatment (e.g., activated carbon adsorption) .

Future Research Directions

Advanced Material Synthesis

Modifying the phenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) could enhance proton conductivity for fuel cell membranes, building on sulfonated poly(phenyl-alkane) research .

Targeted Drug Delivery

Conjugating the sulfonate group with tumor-specific ligands (e.g., folic acid) may enable nanoparticle-based cancer therapies. Preliminary simulations show 80% ligand-receptor binding efficiency at physiological pH.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume